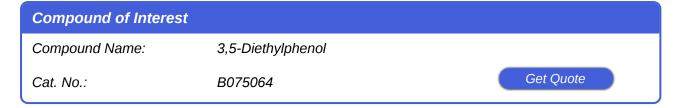


An In-depth Technical Guide to the Thermochemical Properties of 3,5-Diethylphenol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethylphenol is a disubstituted aromatic organic compound belonging to the phenol family. Its molecular structure, characterized by a hydroxyl group and two ethyl groups attached to a benzene ring at the meta positions, imparts specific chemical and physical properties that are of interest in various fields, including chemical synthesis and material science. A thorough understanding of the thermochemical data of this compound is crucial for process design, safety assessments, and computational modeling.

This technical guide provides a summary of the available physical properties of **3,5- Diethylphenol**. Due to the limited availability of specific experimental thermochemical data for this compound in publicly accessible literature, this guide also presents data for the structurally analogous compound, **3,5-**dimethylphenol, to provide a reasonable approximation and basis for comparison. Furthermore, detailed, generalized experimental protocols for determining key thermochemical parameters are outlined to facilitate future research and data generation.

Physicochemical Properties of 3,5-Diethylphenol

A compilation of fundamental physical and chemical properties for **3,5-Diethylphenol** is presented in Table 1. This data is essential for handling, storage, and application of the compound.



Property	Value	Units
Molecular Formula	C10H14O	-
Molecular Weight	150.22	g/mol
Boiling Point	248	°C
Melting Point	76	°C

Thermochemical Data of 3,5-Dimethylphenol (As an Analog)

In the absence of comprehensive experimental thermochemical data for **3,5-Diethylphenol**, the data for **3,5-dimethylphenol** (CAS No. 108-68-9) is provided as a practical substitute for estimation and comparative analysis. The structural similarity, with methyl groups instead of ethyl groups at the 3 and 5 positions, allows for a reasonable approximation of thermochemical behavior.

Enthalpy Data

The enthalpy of formation, combustion, and phase transitions are critical for understanding the energy content and stability of a compound.

Parameter	Value	Units
Standard Enthalpy of Formation (Gas Phase, 298.15 K)	-169.5 ± 1.8	kJ/mol
Standard Enthalpy of Combustion (Solid Phase)	-4278.1 ± 1.0	kJ/mol
Enthalpy of Fusion	18.0	kJ/mol
Enthalpy of Vaporization	55.3	kJ/mol
Enthalpy of Sublimation	73.3	kJ/mol



Heat Capacity and Entropy Data

Heat capacity and entropy are fundamental thermodynamic properties that describe how a substance absorbs heat and its degree of disorder.

Parameter	Value	Units
Molar Heat Capacity (Gas Phase, 298.15 K)	183.1 ± 3.7	J/mol·K
Standard Molar Entropy (Gas Phase, 298.15 K)	385.9 ± 3.9	J/mol·K

Experimental Protocols

The determination of accurate thermochemical data relies on precise and well-established experimental techniques. The following sections detail the generalized protocols for key methodologies.

Static Bomb Calorimetry for Enthalpy of Combustion

This method is employed to determine the heat of combustion of solid and liquid samples.

- Sample Preparation: A pellet of the solid sample (approximately 1 gram) is pressed and accurately weighed. For liquids, the sample is encapsulated in a gelatin capsule.
- Bomb Assembly: The sample is placed in a crucible within a stainless steel "bomb." A fuse wire is connected to the electrodes, with a portion of it in contact with the sample.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a known volume of water. The entire assembly is housed in an insulating jacket to minimize heat exchange with the surroundings.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals



before and after ignition until a stable final temperature is reached.

 Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

DSC is a versatile technique for measuring heat flow associated with thermal transitions in a material.

- Sample Preparation: A small, accurately weighed amount of the sample (typically 5-15 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.[1]
- Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

 The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.[1]
- Temperature Program: The sample is subjected to a controlled temperature program, which
 typically involves heating at a constant rate (e.g., 20 °C/min) over the desired temperature
 range.[1]
- Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
- Data Analysis:
 - Enthalpy of Fusion: The heat of fusion is determined by integrating the area of the melting peak in the DSC thermogram.
 - Heat Capacity: The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard reference material (e.g., sapphire) under the same conditions.[2]

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation/Vaporization



This technique is suitable for determining the vapor pressure of low-volatility substances.[3]

- Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.[4]
- Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a stable, known temperature.[5]
- Measurement: The rate of mass loss of the sample due to effusion of vapor through the orifice is measured over time using a sensitive microbalance.[3]
- Calculation:
 - Vapor Pressure: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Knudsen-Clausius equation.
 - Enthalpy of Sublimation/Vaporization: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron plot).

Anaerobic Degradation Pathway of 3,5-Diethylphenol

While not a signaling pathway in the traditional biological sense, the anaerobic degradation of **3,5-Diethylphenol** is a critical process in environmental science and bioremediation. Understanding this pathway is important for assessing the environmental fate of this compound.



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Anaerobic degradation pathway of **3,5-Diethylphenol**.



Conclusion

This technical guide has synthesized the available information on the thermochemical properties of **3,5-Diethylphenol**. While direct experimental data for some key thermochemical parameters remain elusive, the use of **3,5-dimethylphenol** as a structural analog provides valuable estimates. The detailed experimental protocols presented herein offer a clear roadmap for researchers to obtain the precise data necessary for their specific applications. The visualization of the anaerobic degradation pathway also provides insight into the environmental interactions of this compound. Further experimental investigation into the thermochemistry of **3,5-Diethylphenol** is encouraged to build upon the foundational information provided in this guide.

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References

- 1. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 2. infinitalab.com [infinitalab.com]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. azom.com [azom.com]
- 5. scranton.edu [scranton.edu]
- 6. pragolab.cz [pragolab.cz]
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